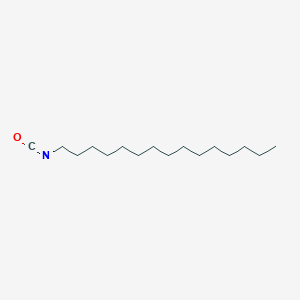

Pentadecyl isocyanate

Übersicht

Beschreibung

Pentadecyl isocyanate is an organic compound characterized by the presence of a long alkyl chain (fifteen carbon atoms) attached to an isocyanate functional group (R−N=C=O). This compound is part of the broader class of isocyanates, which are known for their reactivity and versatility in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pentadecyl isocyanate can be synthesized through several methods:

Phosgenation of Amines: The most common method involves the reaction of pentadecylamine with phosgene (COCl₂) to produce this compound and hydrochloric acid (HCl). This reaction requires careful handling due to the toxic nature of phosgene.

Alternative Methods: Other methods include the use of oxalyl chloride as a safer alternative to phosgene, or the addition of isocyanic acid to alkenes.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale phosgenation processes with stringent safety measures to handle phosgene. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Reaction with Alcohols (Urethane Formation)

Isocyanates react with alcohols to form urethanes , a foundational reaction in polyurethane synthesis:

For pentadecyl isocyanate:

-

Mechanism : The alcohol’s hydroxyl group attacks the electrophilic carbon of the NCO group, forming a carbamate (urethane) linkage.

-

Stoichiometry : Reactions typically use a 1:1 molar ratio of isocyanate to alcohol, but excess isocyanate (NCO/OH ratio up to 10:1) is employed in prepolymer synthesis to ensure complete reaction .

-

Conditions : Reactions occur at moderate temperatures (40–80°C) under inert atmospheres to prevent moisture interference .

Reaction with Amines (Urea Formation)

Amines react with this compound to produce ureas :

-

Kinetics : Aliphatic amines react faster than aromatic amines due to higher nucleophilicity.

-

Cross-linking : Secondary reactions with ureas form biurets at elevated temperatures (>110°C):

This reaction is critical in high-temperature curing processes for polyurea coatings .

Hydrolysis with Water

Water reacts with this compound to release CO₂ and form a primary amine:

-

Applications : This reaction is exploited in foam formation, where CO₂ acts as a blowing agent.

-

Limitations : Hydrolysis competes with urethane/urea formation, requiring strict moisture control during synthesis .

Blocking Reactions

This compound can be blocked with agents like alkyl p-hydroxybenzoates to stabilize it for storage:

-

Mechanism : The phenolic hydroxyl group of the blocking agent reacts with the NCO group, forming a thermally reversible adduct.

-

Conditions :

Blocking Agent Reaction Temp. Deblocking Temp. Ethyl p-hydroxybenzoate 60–110°C 120–180°C Phenol 60–110°C 160–180°C

Blocked adducts remain stable at room temperature but release free isocyanate upon heating, enabling controlled cross-linking .

Multicomponent Reactions

This compound participates in multicomponent reactions (MCRs) to synthesize complex heterocycles. For example:

-

Quinazolinone Synthesis : Combines with 2-aminoacetophenone and aldehydes under photoredox catalysis to form spiroquinazolinones .

-

Triazinedione Formation : Reacts with nitrile imines and isocyanides in Ugi-like MCRs, yielding 1,2,4-triazinediones .

Cross-linking via Allophanate and Biuret Formation

At elevated temperatures (>110°C), this compound reacts with urethanes or ureas to form allophanates or biurets , respectively:

These reactions enhance mechanical properties in cured polyurethanes .

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Pentadecyl isocyanate serves as a crucial building block in the synthesis of polyurethanes and other polymeric materials. Its long hydrocarbon chain imparts flexibility and hydrophobic characteristics to the resulting polymers, making them suitable for applications requiring water resistance and durability.

- Polyurethane Synthesis : PDI can be used to create polyurethane elastomers with enhanced mechanical properties. The incorporation of this compound into polyurethane formulations allows for the tuning of hardness and elasticity, which is beneficial in applications such as automotive parts and footwear .

- Thermal Stability : Research indicates that polymers synthesized with PDI exhibit improved thermal stability compared to those made with shorter-chain isocyanates. This characteristic makes them ideal for high-temperature applications .

Coatings and Adhesives

The use of this compound in coatings and adhesives has been extensively studied due to its ability to enhance performance characteristics.

- Blocked Isocyanates : PDI can be utilized as a blocking agent in one-component (1K) polyurethane systems. This application minimizes the presence of free isocyanates, reducing health risks associated with exposure during application while maintaining effective curing upon heating .

- Adhesive Formulations : The incorporation of this compound into adhesive formulations has shown to improve adhesion properties on various substrates, including plastics and metals. The hydrophobic nature of PDI contributes to better moisture resistance in adhesive bonds .

Bio-Based Materials

Recent advancements have focused on synthesizing bio-based isocyanates from renewable resources. This compound can potentially be derived from natural oils, contributing to the development of sustainable materials.

- Sustainable Polyurethanes : Research highlights the feasibility of using bio-based this compound in polyurethane production. These materials can offer comparable performance to traditional petrochemical-based polyurethanes while reducing environmental impact .

- Toxicity Reduction : The shift towards bio-based isocyanates like PDI addresses growing concerns regarding the toxicity of conventional isocyanates, promoting safer alternatives in industrial applications .

Case Study 1: Automotive Applications

A study investigated the use of this compound in automotive coatings, demonstrating that vehicles coated with PDI-based formulations exhibited superior scratch resistance and longevity compared to those using conventional isocyanates. The research emphasized the potential for reduced maintenance costs over time due to enhanced durability.

Case Study 2: Footwear Manufacturing

In footwear manufacturing, this compound was incorporated into polyurethane soles. The resulting soles displayed improved flexibility and comfort while maintaining structural integrity under stress. This application showcases PDI's ability to enhance consumer products through innovative material design.

Wirkmechanismus

The mechanism of action of pentadecyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (R−N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity leads to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the creation of new compounds with desired properties.

Vergleich Mit ähnlichen Verbindungen

Pentadecyl isocyanate can be compared with other isocyanates such as:

Hexamethylene diisocyanate: Used in the production of polyurethanes with different mechanical properties.

Isophorone diisocyanate: Known for its use in high-performance coatings and adhesives.

Methylenediphenyl diisocyanate: Widely used in the production of rigid polyurethane foams.

Uniqueness: this compound is unique due to its long alkyl chain, which imparts specific hydrophobic properties and influences its reactivity and applications in various fields.

Biologische Aktivität

Pentadecyl isocyanate (CAS 39633-51-7) is a long-chain isocyanate that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, synthesizing available data from diverse sources, including research studies, case reports, and reviews.

- Molecular Formula : C₁₆H₃₁NO

- Molecular Weight : 253.42 g/mol

- Structure : this compound features a long hydrophobic alkyl chain, which may contribute to its biological properties.

Antimicrobial Properties

This compound has been linked to antimicrobial activity, particularly through its structural relationship with anacardic acid, a phenolic compound derived from cashew nut shell liquid. Anacardic acid exhibits significant antibacterial properties against various strains of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes .

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with essential cellular processes. Studies have shown that derivatives of anacardic acid, including those related to this compound, demonstrate enhanced antibacterial effects compared to their parent compounds .

Cytotoxicity and Antitumor Activity

Research has indicated that compounds similar to this compound may exhibit cytotoxic effects against cancer cell lines. For instance, certain anacardic acid derivatives have been reported to activate apoptosis pathways in cancer cells by modulating key signaling molecules such as nuclear factor-kB (NF-kB) and histone acetyltransferases .

A study highlighted the potential of these compounds in cancer therapy, suggesting that their long-chain structure could enhance bioavailability and efficacy against tumor cells .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Research on related compounds has shown that variations in the alkyl chain length and functional groups significantly impact their antimicrobial and cytotoxic activities. For instance, longer alkyl chains tend to enhance lipid solubility, facilitating better membrane penetration in microbial cells .

Data Summary Table

Eigenschaften

IUPAC Name |

1-isocyanatopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16-18/h2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULTVDSPXGVYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560650 | |

| Record name | 1-Isocyanatopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39633-51-7 | |

| Record name | 1-Isocyanatopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.